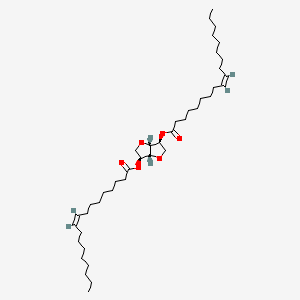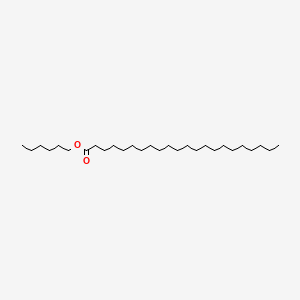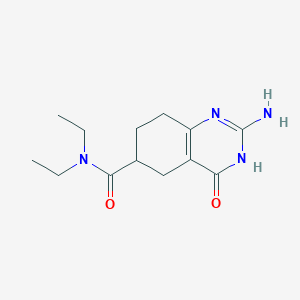
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid is a compound with the molecular formula C15H26N2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves the reaction of tert-butyllithium with pyridine, followed by the addition of dimethylamine . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .
化学反応の分析
Types of Reactions
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It can also modulate signaling pathways by binding to receptors and altering their activity .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylpyridine: A similar compound with two tert-butyl groups but lacking the dimethylamine group.
2,6-Di-tert-butyl-4-methylpyridine: Another related compound with a methyl group instead of the dimethylamine group.
Uniqueness
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of tert-butyl and dimethylamine groups, which confer distinct steric and electronic properties. This makes it a valuable compound in various chemical and biological applications .
特性
CAS番号 |
38222-91-2 |
|---|---|
分子式 |
C15H27ClN2O4 |
分子量 |
334.84 g/mol |
IUPAC名 |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid |
InChI |
InChI=1S/C15H26N2.ClHO4/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6;2-1(3,4)5/h9-10H,1-8H3;(H,2,3,4,5) |
InChIキー |
IKXZEIQUWRVSLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)

![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)

